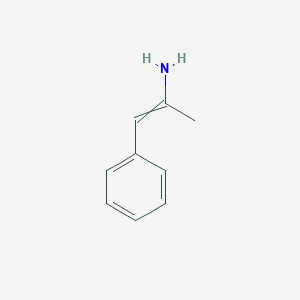
1-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-2-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-2-phenoxypropan-1-one is a complex organic compound with a unique structure that includes both ethoxy and methoxy functional groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-2-phenoxypropan-1-one typically involves multiple steps. One common method includes the reaction of 4-ethoxy-3-methoxybenzaldehyde with phenoxyacetic acid in the presence of a base, followed by reduction and hydrolysis steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-2-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Scientific Research Applications
1-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: Used as a model compound in studies of lignin degradation and other organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its antioxidant properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-2-phenoxypropan-1-one involves its interaction with various molecular targets. The compound’s phenolic structure allows it to participate in redox reactions, potentially affecting cellular oxidative stress pathways. It may also interact with enzymes involved in oxidative metabolism, modulating their activity .
Comparison with Similar Compounds
1-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-2-phenoxypropan-1-one can be compared with similar compounds such as:
1-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydroxypropane: Similar in structure but with different functional groups, leading to different reactivity and applications.
1-(4-Ethoxy-3-methoxyphenyl)-2,3-dihydroxypropane: Another similar compound with variations in the hydroxyl group positions, affecting its chemical behavior. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
106075-03-0 |
|---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-2-phenoxypropan-1-one |
InChI |
InChI=1S/C18H20O5/c1-3-22-15-10-9-13(11-16(15)21-2)18(20)17(12-19)23-14-7-5-4-6-8-14/h4-11,17,19H,3,12H2,1-2H3 |
InChI Key |
QPTPECQGTROFNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C(CO)OC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)


![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)



![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)



